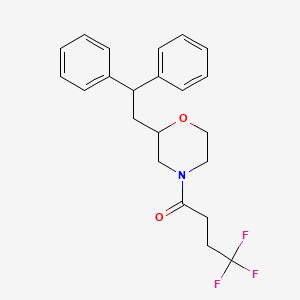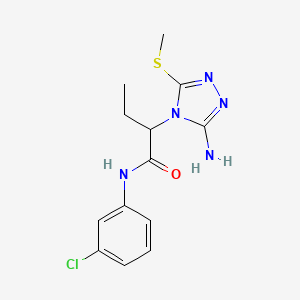![molecular formula C22H28N2O2 B6080808 N-{[3-(PROPAN-2-YLOXY)PHENYL]METHYL}-4-[(PYRROLIDIN-1-YL)METHYL]BENZAMIDE](/img/structure/B6080808.png)
N-{[3-(PROPAN-2-YLOXY)PHENYL]METHYL}-4-[(PYRROLIDIN-1-YL)METHYL]BENZAMIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{[3-(PROPAN-2-YLOXY)PHENYL]METHYL}-4-[(PYRROLIDIN-1-YL)METHYL]BENZAMIDE is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(PROPAN-2-YLOXY)PHENYL]METHYL}-4-[(PYRROLIDIN-1-YL)METHYL]BENZAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Propan-2-yloxyphenyl Intermediate: This step involves the reaction of 3-hydroxybenzyl alcohol with isopropyl bromide in the presence of a base such as potassium carbonate to form 3-(propan-2-yloxy)benzyl alcohol.
Benzamide Formation: The intermediate is then reacted with 4-(chloromethyl)benzoyl chloride in the presence of a base like triethylamine to form the benzamide derivative.
Pyrrolidine Substitution: Finally, the benzamide derivative is reacted with pyrrolidine in the presence of a suitable catalyst to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and automated reaction monitoring may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
N-{[3-(PROPAN-2-YLOXY)PHENYL]METHYL}-4-[(PYRROLIDIN-1-YL)METHYL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
N-{[3-(PROPAN-2-YLOXY)PHENYL]METHYL}-4-[(PYRROLIDIN-1-YL)METHYL]BENZAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.
Biology: It is used in biological studies to investigate its effects on cellular processes and pathways.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as polymers or coatings.
Industry: It may be used as an intermediate in the synthesis of other complex molecules or as a component in specialized industrial applications.
作用機序
The mechanism of action of N-{[3-(PROPAN-2-YLOXY)PHENYL]METHYL}-4-[(PYRROLIDIN-1-YL)METHYL]BENZAMIDE involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
N-{[3-(PROPAN-2-YLOXY)PHENYL]METHYL}-4-[(MORPHOLIN-1-YL)METHYL]BENZAMIDE: Similar structure but with a morpholine ring instead of pyrrolidine.
N-{[3-(PROPAN-2-YLOXY)PHENYL]METHYL}-4-[(PIPERIDIN-1-YL)METHYL]BENZAMIDE: Similar structure but with a piperidine ring instead of pyrrolidine.
Uniqueness
N-{[3-(PROPAN-2-YLOXY)PHENYL]METHYL}-4-[(PYRROLIDIN-1-YL)METHYL]BENZAMIDE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
特性
IUPAC Name |
N-[(3-propan-2-yloxyphenyl)methyl]-4-(pyrrolidin-1-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O2/c1-17(2)26-21-7-5-6-19(14-21)15-23-22(25)20-10-8-18(9-11-20)16-24-12-3-4-13-24/h5-11,14,17H,3-4,12-13,15-16H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMUCEPAJVIXNFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)CNC(=O)C2=CC=C(C=C2)CN3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-(2,3-dichlorophenyl)-N-[2-(difluoromethoxy)phenyl]-2-furamide](/img/structure/B6080726.png)
![N-(2-methylphenyl)-N'-{1-[1-(tetrahydro-2-furanylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}urea](/img/structure/B6080729.png)


![7-(4-isopropylbenzyl)-2-(2-thienylcarbonyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6080745.png)
![4-[(5-bromo-2,4-dihydroxybenzylidene)amino]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B6080758.png)
![1-[(1-methylimidazol-2-yl)methyl]-4-[[5-(4-phenylphenyl)-1H-pyrazol-4-yl]methyl]piperazine](/img/structure/B6080765.png)


![METHYL (5E)-5-[(3,4-DICHLOROPHENYL)METHYLIDENE]-2-METHYL-4-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE](/img/structure/B6080788.png)
![N,N-dimethyl-6-oxo-7-(3-phenylpropyl)-2,7-diazaspiro[4.5]decane-2-sulfonamide](/img/structure/B6080800.png)
![1-{1-[(5-ethyl-2-furyl)methyl]-3-piperidinyl}-4-(2-fluorophenyl)piperazine](/img/structure/B6080816.png)
![N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-2-[3-oxo-1-(3-phenoxybenzyl)-2-piperazinyl]acetamide](/img/structure/B6080830.png)

